N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-8-4-5-9-12(11)16-14(21)13-17-19-20(18-13)10-6-2-1-3-7-10/h1-9H,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKUVUOSXTNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-chlorobenzonitrile with sodium azide to form the tetrazole ring, followed by the introduction of the phenyl and carboxamide groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Tetrazole derivatives, including N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide, have been investigated for their anticancer properties. Research indicates that compounds with tetrazole moieties can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that certain tetrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines, including prostate and colon cancers .
Case Study:
A series of tetrazole derivatives were synthesized and evaluated for their anticancer activity against human liver carcinoma (HepG2) and lung adenocarcinoma (A549) cell lines. One specific compound demonstrated an IC50 value of 4.2 μM against HepG2 cells, indicating potent anticancer activity .
Antimicrobial Properties
This compound has also been studied for its antimicrobial effects. Tetrazoles are known to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .
Case Study:
In a study evaluating antimicrobial activity, several tetrazole derivatives were screened against common pathogens. The results indicated that specific derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in materials science:
Polymer Development
The unique chemical structure of tetrazoles allows them to be used as building blocks in synthesizing advanced materials like polymers and coatings with enhanced properties such as thermal stability and chemical resistance .
Research Findings Summary
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Structural Analogues by Heterocyclic Core
Tetrazole Derivatives
- N-(3-Acetyl-5-fluoro-2-hydroxyphenyl)-2H-tetrazole-5-carboxamide (CAS 70977-46-7): Molecular Formula: C₁₀H₈FN₅O₃. Melting Point: Not explicitly stated, but similar tetrazole carboxamides typically exhibit higher melting points (>150°C) due to hydrogen bonding .
Thiazole/Thiophene Carboxamides
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7):
- N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8): Molecular Formula: C₁₆H₁₂F₃N₃OS₂.
Oxazole Derivatives
- N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide :
Benzofuran Carboxamides
- N-(2-chlorophenyl)-5-ethoxy-2-phenyl-benzofuran-3-carboxamide: Molecular Formula: C₂₃H₁₈ClNO₃.
Chlorophenyl Substituents
- Positional Influence: 2-Chlorophenyl (target compound): Enhances steric hindrance and directs binding interactions. Observed in anticonvulsant triazole derivatives (e.g., T3 and T4 in ) .
- Dual Chloro Substitution: Compounds like T104 (N-[(2-chlorophenyl)diphenylmethyl]-2-(trifluoromethoxy)aniline, ) show melting points ~123°C, suggesting chloro groups reduce crystallinity compared to non-halogenated analogs .
Heterocycle Impact
- Tetrazole vs. Triazole/Thiazole :
- Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8.1), influencing ionization and bioavailability.
- Thiazole derivatives () exhibit antibacterial activity, while tetrazoles are often used in angiotensin II receptor antagonists .
Biological Activity
N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its high nitrogen content and stability. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
Biological Activity Overview
The compound has demonstrated antimicrobial , antifungal , and anticancer activities, making it a candidate for further pharmaceutical development. The following sections outline specific findings related to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Bacillus subtilis | 100 μg/mL | Penicillin: 31 μg/mL |
| Pseudomonas aeruginosa | 125 μg/mL | Penicillin: 46 μg/mL |
| Streptomyces species | 125 μg/mL | Penicillin: 33 μg/mL |
These results suggest that the compound could be developed into a new antimicrobial agent, particularly in the face of rising antibiotic resistance .
Antifungal Activity
The compound also showed antifungal effects against strains such as Aspergillus flavus and Penicillium purpurogenum. The inhibition of fungal growth indicates potential applications in treating fungal infections, particularly in immunocompromised patients .
Anticancer Activity
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study reported an IC50 value of approximately 23.30 µM against human glioblastoma U251 cells, suggesting potent anticancer activity . The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance cytotoxicity, emphasizing the importance of specific substituents in achieving desired biological effects .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain metabolic enzymes or interfere with cell cycle regulation, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several case studies highlight the potential of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound could effectively inhibit bacterial growth in clinical isolates, supporting its development as a new class of antibiotics .
- Fungal Inhibition : Research indicated that the compound's antifungal properties were comparable to existing antifungal agents, suggesting it could serve as an alternative treatment option .
- Cancer Treatment Potential : Investigations into its anticancer properties revealed promising results, particularly against glioblastoma cell lines, warranting further exploration into its use as a chemotherapeutic agent .
Q & A
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves coupling a tetrazole-carboxylic acid derivative with 2-chloroaniline. To optimize yields:
- Use coupling reagents like EDCI or DCC with catalytic DMAP in anhydrous DCM or THF.
- Monitor reaction progress via TLC or HPLC (as in purity assessment methods for related thiazolecarboxamides ).
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize from ethanol. Yield improvements (e.g., >70%) are achievable by maintaining inert conditions (N₂ atmosphere) and stoichiometric control of reactants .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, tetrazole ring protons at δ 8.5–9.0 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, orthorhombic systems (space group P2₁2₁2₁) with Z=4 and unit cell parameters similar to related chlorophenyl carboxamides (e.g., a = 8.8 Å, b = 11.3 Å, c = 25.5 Å) . Data collection via Bruker CCD diffractometers with multi-scan absorption corrections is recommended .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets?
- Methodological Answer :
- Kinase Inhibition Assays : Adapt protocols from structurally related inhibitors (e.g., BMS-354825, a dual Src/Abl inhibitor ). Use ATP-competitive ELISA assays with recombinant kinases (IC₅₀ determination).
- Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., K562 leukemia) via MTT assays. Include controls for cytotoxicity (e.g., non-malignant HEK293 cells) .
- SAR Studies : Synthesize analogs with variations in the tetrazole ring or chlorophenyl group to identify critical pharmacophores .
Q. What strategies are recommended for resolving contradictions in bioactivity data observed across different assay conditions for this compound?
- Methodological Answer :
- Orthogonal Validation : Confirm activity using disparate methods (e.g., SPR for binding affinity vs. cellular assays for functional effects).
- Assay Optimization : Control variables like DMSO concentration (<0.1% to avoid solvent toxicity) and incubation time (e.g., 48 vs. 72 hours).
- Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) to minimize inter-experimental variability .
Q. What computational approaches are suitable for predicting the binding affinity and mechanism of action of this compound with potential biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., Abl1 kinase PDB: 2HYY). Focus on hydrogen bonds with hinge regions (e.g., Met318) and hydrophobic contacts .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
